molecular formula C18H15N3O2S B253666 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B253666
M. Wt: 337.4 g/mol
InChI Key: JOEKEHSGFFBPSZ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.

    Attachment of the Allyloxy Group: The allyloxy group can be introduced by reacting the intermediate with allyl bromide or allyl chloride in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like potassium carbonate, and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • **4-(allyloxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine
  • **4-(allyloxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)homopiperazine
  • **4-(allyloxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)diazepane

Uniqueness

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C18H15N3O2S/c1-2-12-23-15-10-8-14(9-11-15)17(22)20-18-19-16(21-24-18)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,19,20,21,22)

InChI Key

JOEKEHSGFFBPSZ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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